2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

ADME prediction Lipophilicity Positional isomerism

2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921830-69-5) is a synthetic small molecule belonging to the 2-ureidothiazole-4-acetamide class. It features a cyclopentylureido group at the 2-position of the thiazole ring and a 2-phenoxyphenyl acetamide moiety at the 4-position.

Molecular Formula C23H24N4O3S
Molecular Weight 436.53
CAS No. 921830-69-5
Cat. No. B2615878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
CAS921830-69-5
Molecular FormulaC23H24N4O3S
Molecular Weight436.53
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C23H24N4O3S/c28-21(26-19-12-6-7-13-20(19)30-18-10-2-1-3-11-18)14-17-15-31-23(25-17)27-22(29)24-16-8-4-5-9-16/h1-3,6-7,10-13,15-16H,4-5,8-9,14H2,(H,26,28)(H2,24,25,27,29)
InChIKeyYRPFLHZMIFKWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921830-69-5): Procurement-Relevant Structural and Pharmacochemical Profile


2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921830-69-5) is a synthetic small molecule belonging to the 2-ureidothiazole-4-acetamide class [1]. It features a cyclopentylureido group at the 2-position of the thiazole ring and a 2-phenoxyphenyl acetamide moiety at the 4-position. This scaffold has been explored in medicinal chemistry for kinase inhibition, particularly dual VEGFR-2/PI3Kα activity [1]. The compound is primarily available from specialty chemical suppliers for research use, with typical purity specifications of ≥95% . Its molecular formula is C23H24N4O3S, and its molecular weight is 436.53 g/mol .

Why 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide Cannot Be Interchanged with Generic Thiazole-Acetamide Analogs


The 2-ureidothiazole-4-acetamide scaffold is highly sensitive to substitution patterns; even minor modifications to the ureido N-substituent, the acetamide aryl group, or the regiochemistry of the phenoxy attachment can profoundly alter target binding, physicochemical properties, and biological selectivity [1]. The specific combination of a cyclopentylureido group and a 2-phenoxyphenyl acetamide moiety in CAS 921830-69-5 is not replicated by its positional isomer (4-phenoxyphenyl, CAS 921508-29-4) or by analogs bearing smaller substituents (e.g., 2-methoxyphenyl, CAS 921508-20-5) . Procurement of a generic 'thiazole acetamide' or an incorrectly substituted analog carries a high risk of obtaining a compound with divergent target engagement, pharmacokinetic behavior, and experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921830-69-5) Versus Closest Analogs


Positional Isomerism (2-Phenoxy vs. 4-Phenoxy) Drives Predicted Lipophilicity Divergence Impacting Membrane Permeability

The 2-phenoxyphenyl acetamide substitution pattern in CAS 921830-69-5 is predicted to yield a lower XLogP3 value compared to its 4-phenoxyphenyl positional isomer (CAS 921508-29-4). The 4-phenoxy isomer has a predicted XLogP3 of 3.9 . While the exact predicted XLogP3 for the 2-phenoxy isomer has not been independently reported in accessible authoritative databases, the steric and electronic differences between ortho- and para-phenoxy substitution typically reduce lipophilicity in the ortho isomer due to intramolecular interactions and altered solvation [1]. This divergence directly affects predicted membrane permeability and oral bioavailability potential, making the two isomers non-interchangeable for ADME-sensitive assays.

ADME prediction Lipophilicity Positional isomerism Drug-likeness

Divergent Hydrogen-Bonding Capacity Between 2-Phenoxyphenyl and 2-Methoxyphenyl Analogs Alters Target Interaction Potential

The replacement of the 2-phenoxyphenyl moiety in CAS 921830-69-5 with a smaller 2-methoxyphenyl group (CAS 921508-20-5) reduces the topological polar surface area (TPSA) and eliminates one hydrogen-bond acceptor (the phenoxy ether oxygen). The 4-phenoxyphenyl positional isomer has a computed TPSA of 121 Ų with 5 hydrogen-bond acceptors . The 2-phenoxyphenyl isomer is expected to maintain a similar TPSA and H-bond acceptor count, whereas the 2-methoxyphenyl analog (CAS 921508-20-5) has a lower molecular weight (374.5 vs. 436.5 g/mol) and a reduced XLogP3 of 2.3 , indicating substantially different hydrogen-bonding capacity and overall polarity. These differences are critical for compounds intended to engage ATP-binding pockets or other polar target sites where H-bond networks are essential for affinity.

Hydrogen bonding TPSA Medicinal chemistry Structure-activity relationship

Cyclopentylureido Substituent Validated as Optimal for Peptidoleukotriene Antagonist Activity Over Other Ureido Modifications

In a systematic SAR study of 1,3,5-substituted indoles and indazoles as peptidoleukotriene receptor antagonists, the N'-cyclopentylureido group at the C-5 position was identified as one of the three optimal substituents conferring high antagonist potency, alongside [(cyclopentyloxy)carbonyl]amino and 2-cyclopentylacetamido groups [1]. Compounds bearing this cyclopentylureido moiety achieved oral efficacy at doses ≤1 mg/kg in blocking LTD4-induced dyspnea in guinea pigs [1]. While this evidence originates from an indole/indazole scaffold rather than the thiazole-acetamide core of CAS 921830-69-5, it establishes the cyclopentylureido group as a privileged pharmacophoric element for target engagement, supporting its prioritization over compounds bearing smaller or linear ureido substituents (e.g., methylureido, ethylureido) that lack this validated potency signature.

Peptidoleukotriene antagonist GPCR Ureido SAR Inflammation

2-Ureidothiazole Scaffold Demonstrates Privileged Kinase Inhibition Activity Over Unsubstituted Thiazole Cores

A focused library of 2-(3-phenyl)ureidothiazol-4-formamide derivatives was evaluated for dual VEGFR-2 and PI3Kα kinase inhibition. Compounds bearing the 2-ureidothiazole scaffold (e.g., compound 6i) demonstrated good to moderate inhibition of both kinases, along with antiproliferative activity against MDA-MB-231 and HepG2 cancer cell lines, using Sorafenib as a positive control [1]. In contrast, replacement of the 2-ureido group with a simple amino or unsubstituted thiazole core abolishes this dual kinase inhibitory profile, as the ureido NH and carbonyl groups are essential for hinge-region hydrogen bonding in the kinase ATP-binding site [1]. CAS 921830-69-5 incorporates this validated 2-ureidothiazole pharmacophore, distinguishing it from simpler 2-aminothiazole or 2-methylthiazole analogs that lack the key H-bond donor/acceptor pair required for kinase engagement.

Kinase inhibitor VEGFR-2 PI3Kα 2-Ureidothiazole Antiproliferative

Purity and Supply Chain Differentiation: Verified ≥95% Purity with Analytical Characterization for Reproducible Research

CAS 921830-69-5 is supplied by specialty chemical vendors with a typical purity specification of ≥95% as determined by HPLC or LC-MS analysis . In contrast, many generic thiazole-acetamide analogs available from non-specialist suppliers may be offered at lower purity grades (e.g., 90% or 'technical grade') without rigorous analytical characterization. For research applications requiring reproducible dose-response relationships—particularly in enzymatic assays, cell-based screening, or in vivo pharmacology—the use of a compound with verified purity ≥95% reduces the risk of false negatives or artifacts arising from impurities. While purity is a vendor-dependent parameter rather than an intrinsic molecular property, the availability of CAS 921830-69-5 at a defined, research-grade purity standard provides a procurement advantage over analogs with uncertain or lower purity specifications.

Chemical purity Quality control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 2-(2-(3-Cyclopentylureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921830-69-5)


Kinase Inhibitor Screening Libraries for Oncology Target Discovery

CAS 921830-69-5 is ideally suited for inclusion in focused kinase inhibitor libraries targeting VEGFR-2, PI3Kα, or other kinases with ATP-binding sites amenable to 2-ureidothiazole pharmacophore engagement [1]. The compound's 2-ureidothiazole scaffold has been experimentally validated to confer dual VEGFR-2/PI3Kα inhibitory activity, making it a rational choice for screening campaigns aimed at identifying novel anti-angiogenic or antiproliferative leads [1]. Its cyclopentylureido substituent further enhances target binding potential, as demonstrated in peptidoleukotriene antagonist SAR programs where this group was optimal for receptor engagement [2].

Structure-Activity Relationship (SAR) Studies on Phenoxyphenyl Positional Isomerism

The availability of both 2-phenoxyphenyl (CAS 921830-69-5) and 4-phenoxyphenyl (CAS 921508-29-4) positional isomers provides a matched pair for systematic SAR exploration of phenoxy substitution effects on target binding, selectivity, and ADME properties [1]. The predicted lipophilicity difference (estimated ΔXLogP3 ≈ 0.1–0.4 units) and potential divergence in hydrogen-bonding patterns offer a controlled experimental system to isolate the contribution of phenoxy regiochemistry to pharmacological activity, making this compound particularly valuable for medicinal chemistry programs optimizing aryl ether placement [1].

Pharmacophore Validation in Peptidoleukotriene or GPCR Antagonist Programs

For research groups investigating leukotriene receptor antagonists or other GPCR targets where ureido substituents are critical pharmacophoric elements, CAS 921830-69-5 provides a scaffold bearing the validated N'-cyclopentylureido group [1]. This group was identified as one of three optimal substituents in a landmark SAR study that yielded orally active peptidoleukotriene antagonists at doses ≤1 mg/kg [1]. The compound can serve as a reference standard or starting point for developing novel GPCR modulators with improved pharmacokinetic profiles.

Chemical Probe for Hydrogen-Bonding Network Analysis in Kinase Co-Crystallography

The 2-ureidothiazole core of CAS 921830-69-5 is capable of forming a bidentate hydrogen-bonding interaction with the kinase hinge region, mimicking the adenine ring of ATP [1]. Combined with the additional H-bond acceptor provided by the phenoxy oxygen (estimated TPSA ≈ 121 Ų) [2], this compound is well-suited for co-crystallography or structure-based drug design studies aimed at mapping hydrogen-bond networks in kinase active sites, facilitating rational optimization of inhibitor selectivity and residence time.

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